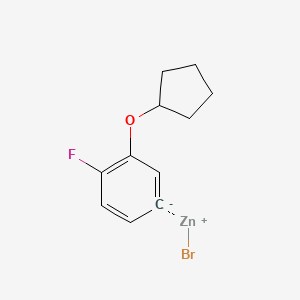
3-Cyclopentyloxy-4-fluorophenylZinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-CYCLOPENTYLOXY-4-FLUOROPHENYLZINC BROMIDE, 0.50 M in THF is an organozinc reagent commonly used in organic synthesis. This compound is a solution of this compound in tetrahydrofuran (THF) at a concentration of 0.50 M. It is known for its reactivity and utility in various chemical transformations, particularly in the formation of carbon-carbon bonds.
Preparation Methods
The preparation of 3-CYCLOPENTYLOXY-4-FLUOROPHENYLZINC BROMIDE typically involves the reaction of 3-cyclopentyloxy-4-fluorophenyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general synthetic route can be summarized as follows:
Synthesis of 3-cyclopentyloxy-4-fluorophenyl bromide: This intermediate is prepared by bromination of 3-cyclopentyloxy-4-fluorobenzene.
Formation of the organozinc reagent: The 3-cyclopentyloxy-4-fluorophenyl bromide is then reacted with zinc powder in THF under an inert atmosphere to form the desired organozinc compound.
Industrial production methods may involve scaling up these reactions with appropriate safety and efficiency measures to ensure consistent quality and yield.
Chemical Reactions Analysis
3-CYCLOPENTYLOXY-4-FLUOROPHENYLZINC BROMIDE undergoes various types of chemical reactions, including:
Nucleophilic substitution reactions: It can react with electrophiles to form new carbon-carbon bonds.
Cross-coupling reactions: It is commonly used in palladium-catalyzed cross-coupling reactions such as Negishi coupling to form biaryl compounds.
Addition reactions: It can add to carbonyl compounds to form alcohols.
Common reagents and conditions used in these reactions include palladium catalysts, bases, and various solvents. The major products formed from these reactions depend on the specific electrophiles or carbonyl compounds used.
Scientific Research Applications
3-CYCLOPENTYLOXY-4-FLUOROPHENYLZINC BROMIDE has a wide range of applications in scientific research, including:
Organic synthesis: It is used to construct complex organic molecules through various coupling and addition reactions.
Medicinal chemistry: It is employed in the synthesis of pharmaceutical intermediates and active compounds.
Material science: It is used in the preparation of functional materials with specific properties.
Mechanism of Action
The mechanism by which 3-CYCLOPENTYLOXY-4-FLUOROPHENYLZINC BROMIDE exerts its effects involves the formation of a reactive organozinc species that can participate in nucleophilic substitution and addition reactions. The zinc atom acts as a nucleophile, attacking electrophilic centers in other molecules to form new bonds. The molecular targets and pathways involved depend on the specific reactions and conditions used.
Comparison with Similar Compounds
3-CYCLOPENTYLOXY-4-FLUOROPHENYLZINC BROMIDE can be compared with other organozinc reagents such as:
4-Fluorophenylzinc bromide: Similar in structure but lacks the cyclopentyloxy group, leading to different reactivity and applications.
3,4,5-Trifluorophenylzinc bromide: Contains additional fluorine atoms, which can influence its reactivity and selectivity in reactions.
The uniqueness of this compound lies in its specific functional groups, which provide distinct reactivity and selectivity in organic synthesis.
This detailed article provides a comprehensive overview of this compound, 050 M in THF, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C11H12BrFOZn |
|---|---|
Molecular Weight |
324.5 g/mol |
IUPAC Name |
bromozinc(1+);1-cyclopentyloxy-2-fluorobenzene-5-ide |
InChI |
InChI=1S/C11H12FO.BrH.Zn/c12-10-7-3-4-8-11(10)13-9-5-1-2-6-9;;/h3,7-9H,1-2,5-6H2;1H;/q-1;;+2/p-1 |
InChI Key |
VVJNBYGBUYWYJQ-UHFFFAOYSA-M |
Canonical SMILES |
C1CCC(C1)OC2=C(C=C[C-]=C2)F.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(5-Ethylbenzo[b]thiophen-3-yl)ethanamine hydrochloride](/img/structure/B14891909.png)
![(3AR,7aS)-2,2-dimethyltetrahydro-4H-[1,3]dioxolo[4,5-c]pyran-6-ol](/img/structure/B14891918.png)
![(R)-3-amino-4-(2-fluorophenyl)-1-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)butan-1-one hydrochloride](/img/structure/B14891920.png)

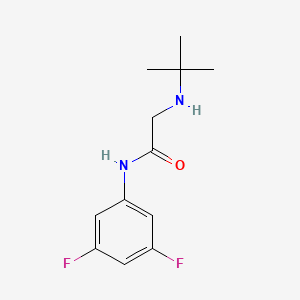
![n-(Pentan-3-yl)-1h-benzo[d]imidazole-5-carboxamide](/img/structure/B14891928.png)

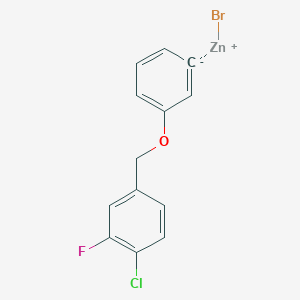
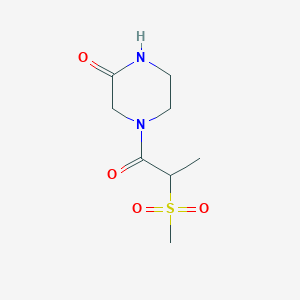
![5-Fluoro-2,2-dimethyl-8-(-2-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)vinyl)-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B14891948.png)
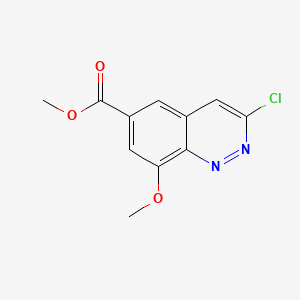


![2-Amino-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine](/img/structure/B14891975.png)
